

# Application Note: Analysis of Apoptosis Induction by JPS036 Using Flow Cytometry

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## Compound of Interest

Compound Name: JPS036

Cat. No.: B12398930

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## Introduction

**JPS036** is a potent proteolysis-targeting chimera (PROTAC) that selectively degrades Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.<sup>[1][2]</sup> The degradation of these HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells, making **JPS036** a promising candidate for therapeutic development.<sup>[2][3][4]</sup> This application note provides a detailed protocol for the analysis of apoptosis induced by **JPS036** treatment in a cellular context using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in a large number of cells.<sup>[5][6][7]</sup> The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.<sup>[8][9][10]</sup> In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.<sup>[6]</sup> During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.<sup>[8][11]</sup> Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells.<sup>[10]</sup> However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.<sup>[8][9]</sup>

## Data Presentation

The following table provides a template for summarizing quantitative data obtained from a flow cytometry experiment analyzing the effects of **JPS036** on apoptosis.

Treatment Group	Concentration (nM)	Viable Cells (%) (Annexin V- / PI-)	Early Apoptotic Cells (%) (Annexin V+ / PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control	0	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
JPS036	100	80.1 ± 3.5	12.3 ± 1.5	7.6 ± 1.1
JPS036	500	65.7 ± 4.2	25.8 ± 2.3	8.5 ± 1.3
JPS036	1000	40.3 ± 5.1	45.1 ± 3.8	14.6 ± 2.0
Staurosporine (Positive Control)	1000	15.4 ± 2.8	60.2 ± 4.5	24.4 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

## Experimental Protocols

Materials and Reagents:

- Cell line of interest (e.g., HCT116)[3][4]
- Complete cell culture medium
- **JPS036** (Tocris Bioscience, MedChemExpress)[1][2]
- Vehicle control (e.g., DMSO)
- Apoptosis inducer (positive control, e.g., Staurosporine)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

- Flow cytometer

#### Protocol for Induction of Apoptosis:

- Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
- Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of **JPS036**, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).
- Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

#### Protocol for Annexin V/PI Staining and Flow Cytometry:

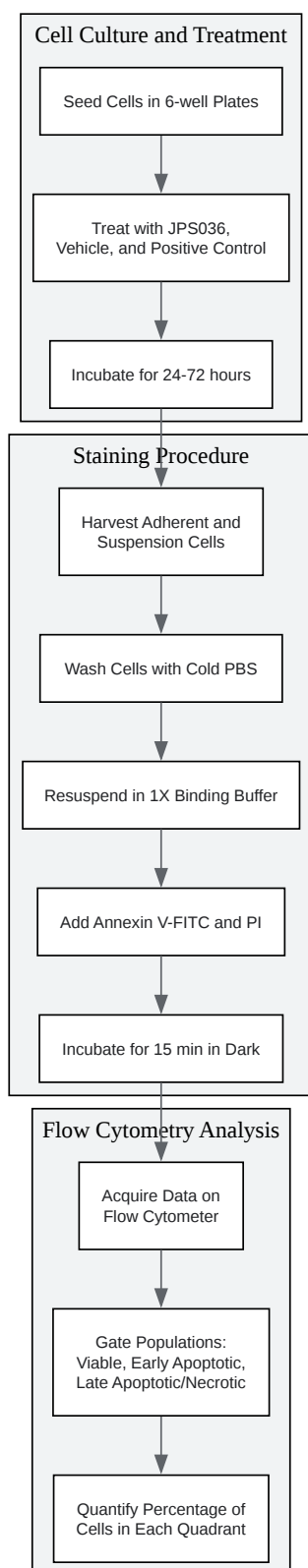
- Cell Harvesting:
  - Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
  - Suspension cells: Gently collect the cells by centrifugation.
- Washing: Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately  $1 \times 10^6$  cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension.
  - Gently vortex the tubes.

- Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[\[6\]](#)
- Analysis: Add 400  $\mu$ L of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[\[6\]](#)

#### Flow Cytometry Analysis:

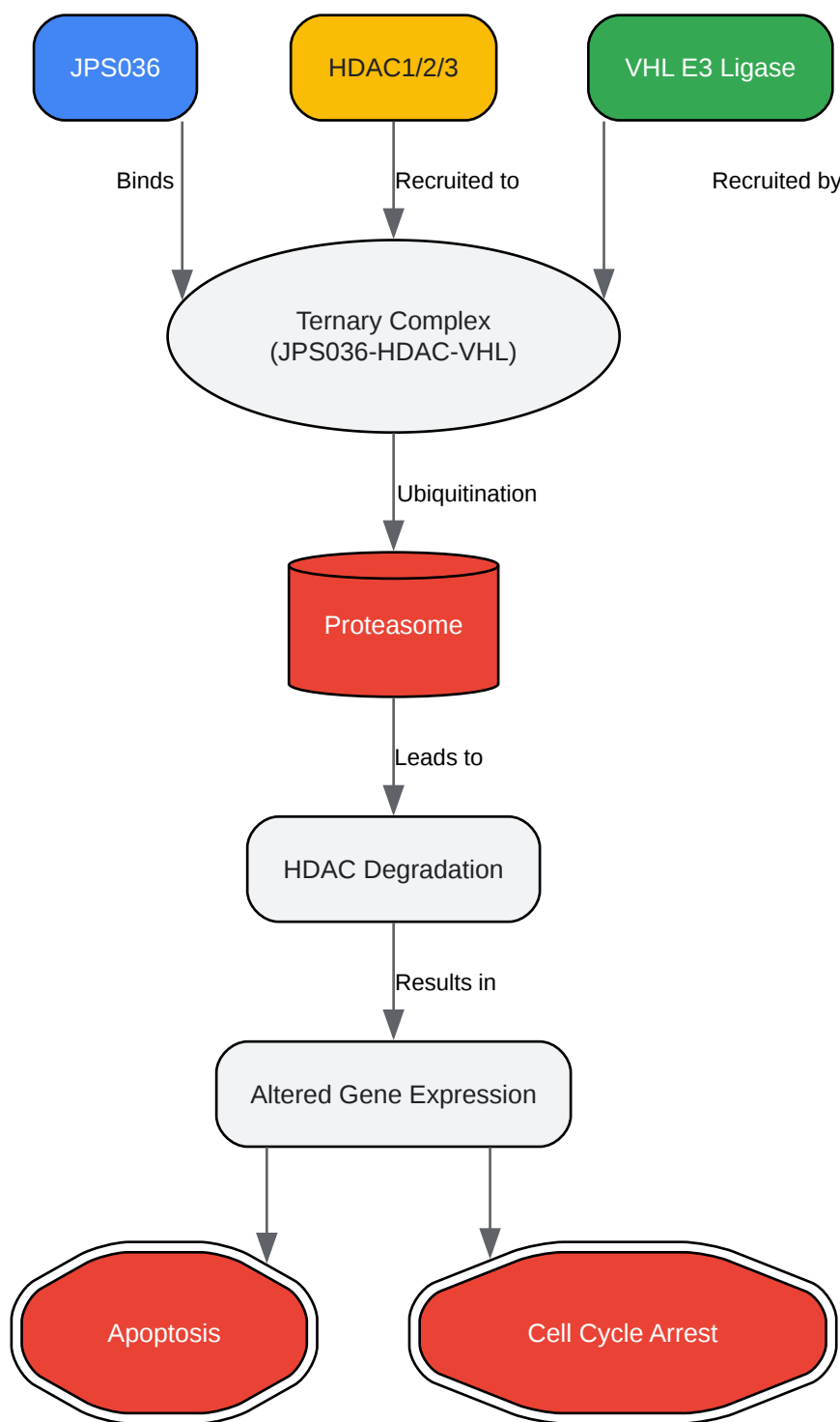
- Acquire data for at least 10,000 events per sample.
- Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
- Create a dot plot of FITC (Annexin V) versus PI.
- Gate the populations to distinguish between:
  - Viable cells (Annexin V- / PI-) in the lower-left quadrant.
  - Early apoptotic cells (Annexin V+ / PI-) in the lower-right quadrant.
  - Late apoptotic/necrotic cells (Annexin V+ / PI+) in the upper-right quadrant.
  - Necrotic cells (Annexin V- / PI+) in the upper-left quadrant.

## Mandatory Visualizations



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Caption: Experimental workflow for flow cytometry analysis of apoptosis.



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